2-Amino-6-ureidohexanoic acid

Description

The exact mass of the compound 2-Amino-6-ureidohexanoic acid is 189.11134135 g/mol and the complexity rating of the compound is 184. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-ureidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-ureidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

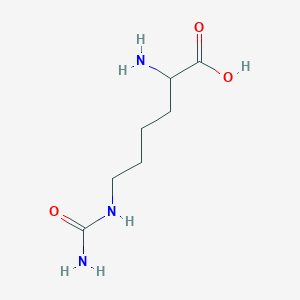

IUPAC Name |

2-amino-6-(carbamoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282694, DTXSID80862587 |

Source

|

| Record name | 2-Amino-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N~6~-Carbamoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-49-4, 197236-50-3 |

Source

|

| Record name | L-Lysine, N6-(aminocarbonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 197236-50-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-ureidohexanoic acid molecular weight and structural formula

Structural Dynamics, Metabolic Integration, and Therapeutic Utility

Executive Summary

2-Amino-6-ureidohexanoic acid, commonly known as Citrulline , represents a critical non-proteinogenic amino acid bridging nitrogen metabolism and vascular signaling. Unlike its homolog Arginine, Citrulline possesses a unique terminal ureido group that remains neutral at physiological pH, conferring distinct pharmacokinetic advantages including evasion of hepatic first-pass metabolism. This guide provides a comprehensive technical analysis of its physicochemical identity, role as a biomarker for enterocyte mass, and utility as a precursor in nitric oxide (NO) therapeutics.

Part 1: Physicochemical Identity & Structural Analysis

The molecular architecture of Citrulline is defined by a hexanoic acid backbone substituted with an

1.1 Structural Specifications

The defining feature of 2-Amino-6-ureidohexanoic acid is the ureido moiety (

Table 1: Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | (2S)-2-Amino-6-ureidohexanoic acid |

| Common Name | L-Citrulline |

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| Monoisotopic Mass | 175.0957 Da |

| Solubility (Water) | ~200 g/L (High hydrophilicity) |

| Isoelectric Point (pI) | 5.91 |

| pKa Values | |

| Stereochemistry | L-isomer (S-configuration) is the biologically active form |

1.2 Structural Visualization

The following diagram illustrates the connectivity and functional groups of L-Citrulline, highlighting the distinction between the alpha-amino acid core and the side-chain ureido terminus.[1]

Figure 1: Structural decomposition of 2-Amino-6-ureidohexanoic acid illustrating the functional segregation of the alpha-amino and epsilon-ureido domains.

Part 2: Biosynthetic & Metabolic Logic[2]

Citrulline operates at the intersection of two vital physiological systems: the Urea Cycle (ammonia detoxification) and the Nitric Oxide (NO) Cycle (vasodilation).

2.1 The Citrulline-NO Shunt

In endothelial cells, Citrulline is a coproduct of NO synthesis. Crucially, Citrulline can be recycled back to Arginine via the enzymes Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL).[2] This "salvage pathway" is essential for sustaining NO production when extracellular Arginine is depleted.

2.2 Enterocyte Synthesis (The "Gut-Kidney Axis")

Unlike other amino acids, the primary source of circulating Citrulline is the small intestine (enterocytes), synthesized from Glutamine. It is released into the portal vein, bypasses the liver (due to low hepatic uptake), and is converted to Arginine in the proximal tubules of the kidney. This makes plasma Citrulline a specific biomarker for functional enterocyte mass .

Figure 2: The metabolic trajectory of Citrulline, highlighting the Gut-Kidney axis for Arginine synthesis and the endothelial NO cycle.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of 2-Amino-6-ureidohexanoic acid is critical in pharmacokinetic studies and clinical diagnostics (e.g., Short Bowel Syndrome). The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the need to distinguish it from isobaric interferences and its close structural analog, Arginine.

3.1 Experimental Protocol: Plasma Quantitation

Objective: Accurate quantification of L-Citrulline in human plasma. Internal Standard: L-Citrulline-d4 (Deuterated).

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Aliquot

of plasma into a 1.5 mL Eppendorf tube. -

Add

of Methanol containing 0.1% Formic Acid and Internal Standard ( -

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at

for 10 minutes at -

Transfer supernatant to an autosampler vial.

-

-

Chromatographic Separation (HILIC Mode):

-

Rationale: Citrulline is highly polar; Reverse Phase (C18) provides poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred.

-

Column: Amide-HILIC column (

). -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 90% B to 50% B over 5 minutes.

-

-

Mass Spectrometry Detection (MRM):

-

Ionization: ESI Positive Mode (

). -

Precursor Ion:

176.1 (Citrulline). -

Product Ions:

-

159.1 (Loss of

-

113.1 (Loss of

- 70.1 (Ureido fragment).

-

159.1 (Loss of

-

3.2 Analytical Workflow Diagram

Figure 3: LC-MS/MS workflow for the extraction and quantification of Citrulline from biological matrices.

Part 4: Therapeutic & Pharmaceutical Applications[3][5][6][7][8]

4.1 Pharmacokinetics and Bioavailability

Citrulline is increasingly favored over Arginine in drug development for NO-related pathologies.

-

Mechanism: Oral Arginine is heavily catabolized by hepatic arginase (up to 40% first-pass effect). Citrulline is not a substrate for arginase.[3]

-

Result: Oral Citrulline administration results in higher steady-state plasma Arginine levels than Arginine administration itself.[3]

4.2 Clinical Indications

-

Urea Cycle Disorders (UCD): Used to clear ammonia in defects of OTC (Ornithine Transcarbamylase) or CPS1.

-

Cardiovascular Health: Investigated for hypertension and erectile dysfunction due to its ability to enhance endothelial NO production and reduce arterial stiffness.

-

Short Bowel Syndrome: FDA-approved orphan drug applications utilize Citrulline levels to monitor intestinal failure and adaptation.

References

-

PubChem. (2025).[4] Citrulline (Compound).[1][5][6][7][3][4][8][9] National Library of Medicine. Available at: [Link]

-

Curis, E., et al. (2005). "Citrulline and the gut." Current Opinion in Clinical Nutrition & Metabolic Care, 8(5), 553-560. [Link]

-

Kaore, S. N., et al. (2013). "Citrulline: new player in the management of cardiovascular diseases." Fundamental & Clinical Pharmacology, 27(1), 35-50. [Link]

-

Crenn, P., et al. (2000). "Plasma citrulline: A marker of enterocyte mass in villous atrophy-associated small bowel disease." Gastroenterology, 119(6), 1496-1505. [Link]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8][10] [Link]

Sources

- 1. Citrullination – Blog pi [protpi.ch]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arginine, Citrulline, and Nitric Oxide1 | Basicmedical Key [basicmedicalkey.com]

- 6. Showing Compound L-Citrulline (FDB011841) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. bevital.no [bevital.no]

- 9. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]

- 10. researchgate.net [researchgate.net]

Thermodynamic Stability and Physicochemical Profiling of 2-Amino-6-Ureidohexanoic Acid: Implications for Formulation and Drug Development

Executive Summary

2-Amino-6-ureidohexanoic acid, universally known as L-citrulline, is a non-proteinogenic α-amino acid fundamental to the mammalian urea cycle and nitric oxide (NO) metabolism. Beyond its endogenous physiological roles, L-citrulline has emerged as a critical structural moiety in advanced pharmaceutical formulations, most notably as a stabilizing linker in Antibody-Drug Conjugates (ADCs). Understanding the thermodynamic stability, thermal degradation kinetics, and solution thermodynamics of L-citrulline is paramount for rational drug design, ensuring both the shelf-life of oral supplements and the systemic stability of targeted biologics. This whitepaper synthesizes the physicochemical profiling of L-citrulline, detailing its solid-state behavior, solvation thermodynamics, and macromolecular applications.

Solid-State Thermodynamics and Thermal Degradation Kinetics

The solid-state stability of an active pharmaceutical ingredient (API) dictates its processing conditions and shelf-life. L-citrulline exhibits polymorphism, with the

From a thermal degradation standpoint, L-citrulline demonstrates robust solid-state stability. Thermogravimetric analysis (TGA) reveals that the onset of thermal decomposition occurs at precisely 486.15 K[2]. Prior to this critical threshold, the compound resists spontaneous decarboxylation or deamination, provided it is maintained in an anhydrous state. The high decomposition temperature is a direct consequence of the strong intermolecular hydrogen-bonding network facilitated by both the

Solution Thermodynamics: Aqueous and Binary Systems

The behavior of L-citrulline in solution is dictated by the energy penalty of disrupting its crystalline lattice versus the exothermic gain of forming a hydration shell.

Aqueous Solubility and Hydration

In pure aqueous systems, L-citrulline exhibits a temperature-dependent increase in solubility, scaling from 102 g to 210 g per 1000 g of water between the temperatures of 293.15 K and 313.15 K[2]. Thermodynamic analysis via the van't Hoff equation confirms that the dissolution process is strictly endothermic (

Binary Solvent Systems and Antisolvent Crystallization

In pharmaceutical manufacturing, controlling crystallization is critical for isolating specific polymorphs. Studies on the

Macromolecular Integration: Citrulline in Antibody-Drug Conjugates (ADCs)

In targeted oncology, the thermodynamic and enzymatic stability of the linker connecting a monoclonal antibody to its cytotoxic payload is the primary determinant of the drug's therapeutic index. The Valine-Citrulline (VCit) dipeptide is a gold-standard cleavable linker designed to be stable in systemic circulation but rapidly cleaved by intracellular cathepsin B within the tumor microenvironment[5].

However, a critical thermodynamic and enzymatic vulnerability exists in preclinical translation: while the VCit linker is highly stable in human plasma, it is thermodynamically unstable in murine plasma due to the presence of an extracellular carboxylesterase that catalyzes premature payload release[6]. To circumvent this, researchers engineered the Glutamic acid-Valine-Citrulline (EVCit) tripeptide. The addition of glutamic acid alters the localized charge and steric hindrance, thermodynamically shielding the citrulline ureido group from murine carboxylesterases while preserving its susceptibility to tumor-specific cathepsin cleavage[6].

Fig 1: Thermodynamic and enzymatic stability pathways of VCit vs. EVCit linkers in ADC delivery.

Furthermore, in silico molecular dynamics simulations have shown that L-citrulline possesses high structural stability when bound to Phosphodiesterase 5 (PDE5), exhibiting a highly negative binding free energy (

Quantitative Thermodynamic Data Summary

| Thermodynamic Parameter | Value / Observation | Experimental System | Ref |

| Thermal Decomposition Onset | 486.15 K | Solid-state, inert atmosphere | [2] |

| Aqueous Solubility | 102 to 210 g / 1000 g H₂O | 293.15 K to 313.15 K | [2] |

| Dissolution Enthalpy ( | Endothermic ( | Aqueous & Water/Ethanol binary | [1] |

| Dissolution Entropy ( | Entropy-driven ( | Aqueous system | [2] |

| PDE5 Binding Free Energy ( | -45.06 ± 4.69 kcal/mol | In silico molecular dynamics | [7] |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Built-in verification loops prevent kinetic artifacts from being misinterpreted as thermodynamic endpoints.

Fig 2: Self-validating experimental workflow for determining L-citrulline thermodynamic parameters.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Causality: TGA is utilized over Differential Scanning Calorimetry (DSC) for decomposition tracking because it directly measures mass loss, definitively distinguishing between phase transitions (e.g., melting) and actual chemical degradation.

-

Instrument Calibration (Validation Loop): Calibrate the TGA instrument using standard Curie point reference materials (e.g., Alumel, Nickel) to ensure temperature accuracy within

K. -

Sample Preparation: Accurately weigh 5.0 to 10.0 mg of high-purity (

) L-citrulline into an alumina crucible. -

Atmospheric Control: Purge the furnace with high-purity Nitrogen (

) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring the recorded onset temperature reflects intrinsic thermal stability rather than oxidation. -

Thermal Ramp: Heat the sample from 298.15 K to 600.15 K at a constant heating rate of 10 K/min.

-

Data Extraction: Identify the extrapolated onset temperature of the first derivative peak (DTG curve). The structural collapse of L-citrulline is verified when the mass loss exceeds 5%, corresponding to the 486.15 K threshold[8].

Protocol 2: Gravimetric Determination of Solubility and van't Hoff Analysis

Causality: The gravimetric method is selected over UV-Vis spectroscopy because L-citrulline lacks a strong chromophore, making optical quantification susceptible to baseline drift and solvent interference in binary mixtures.

-

System Preparation: Prepare binary solvent mixtures of water and ethanol by mass fraction using an analytical balance (

g). Add an excess amount of the -

Isothermal Equilibration: Seal the vessels and agitate using a magnetic stirrer at constant temperatures (ranging from 293.15 K to 333.15 K) maintained by a thermostatic water bath (

K). Validation Loop: Allow the system to equilibrate for a minimum of 72 hours. To validate that thermodynamic equilibrium (and not merely kinetic dissolution) has been reached, sample the supernatant at 48 hours and 72 hours; equilibrium is confirmed if the concentration difference is -

Phase Separation: Extract 2.0 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter to prevent premature precipitation. -

Gravimetric Drying (Validation Loop): Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent in a vacuum oven at 313.15 K. Dry the sample to a constant mass. The system is self-validated when two consecutive weighings separated by 2 hours yield a mass difference of

mg. -

Thermodynamic Calculation: Calculate the mole fraction solubility (

). Plot

References

1.[2] Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations. nih.gov. 2 2.[1] Solubility and Solution Thermodynamics of the δ Form of l -Citrulline in Water + Ethanol Binary Solvent Mixtures | Request PDF. researchgate.net. 1 3.[3] Solubility and Solution Thermodynamics of the δ Form of l-Citrulline in Water + Ethanol Binary Solvent Mixtures | Journal of Chemical & Engineering Data. acs.org. 3 4.[4] Solubility and Solution Thermodynamics of the δ Form of l-Citrulline in Water + Ethanol Binary Solvent Mixtures | Journal of Chemical & Engineering Data. acs.org. 4 5.[8] Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations | Request PDF. researchgate.net. 8 6.[7] Unraveling the mechanism of citrulline against phosphodiesterase 5 towards erectile dysfunction intervention A.O. Sulymana, M.O*. ssrn.com. 7 7.[6] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. nih.gov. 6 8.[5] Improving stability of antibody-drug conjugates in mouse models. springernature.com. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. researchgate.net [researchgate.net]

The Role of 2-Amino-6-ureidohexanoic Acid in Urea Cycle Pathophysiology: A Technical Guide

Topic: Role of 2-Amino-6-ureidohexanoic Acid (Homocitrulline) in the Urea Cycle Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Molecular Disambiguation

2-Amino-6-ureidohexanoic acid , commonly known as Homocitrulline , is a non-proteinogenic amino acid often confused with its lower homolog, Citrulline (2-amino-5-ureidovaleric acid).[1] While Citrulline is the canonical intermediate of the hepatic urea cycle, Homocitrulline acts as a critical biomarker of mitochondrial transporter dysfunction and enzyme promiscuity.

In the context of the urea cycle, Homocitrulline is not a standard physiological intermediate but a product of a "pathological leak" or "alternative loop."[1] It is formed when Ornithine Transcarbamylase (OTC) utilizes Lysine as a substrate instead of Ornithine—a phenomenon observed primarily in Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome .[1]

This guide details the mechanistic formation of Homocitrulline, its propagation through the urea cycle enzymes (ASS1/ASL) to form Homoarginine, and the precise analytical protocols required to distinguish it from Citrulline in clinical and research settings.

Molecular Characteristics & Transport

Homocitrulline differs from Citrulline by exactly one methylene group (

| Feature | Citrulline (Standard Intermediate) | Homocitrulline (Pathological/Alternative) |

| IUPAC Name | 2-Amino-5-ureidovaleric acid | 2-Amino-6-ureidohexanoic acid |

| Formula | ||

| Precursor | Ornithine + Carbamoyl Phosphate | Lysine + Carbamoyl Phosphate |

| Enzyme | OTC (High Affinity) | OTC (Low Affinity / Promiscuous) |

| Primary Transporter | ORNT1 (Mitochondria | Likely ORNT1 (Low efficiency) or passive leak |

| Clinical Relevance | Urea Cycle Marker (Low in OTC/CPS1 def.) | Diagnostic Marker for HHH Syndrome |

Mechanistic Deep Dive: The "Lysine-Urea Cycle"

The formation of Homocitrulline represents a deviation from the canonical urea cycle, often termed the "Lysine-Urea Cycle" or "Homo-Urea Cycle."[1]

The HHH Blockade (The Trigger)

In healthy physiology, the mitochondrial ornithine transporter (ORNT1 , encoded by SLC25A15) imports cytosolic ornithine into the mitochondrial matrix.

-

Consequence: Cytosolic ornithine accumulates (Hyperornithinemia), while mitochondrial ornithine is depleted.[1]

-

The Shift: Mitochondrial Carbamoyl Phosphate (CP) accumulates because its primary acceptor (Ornithine) is missing.[1]

OTC Promiscuity (The Formation)

With high concentrations of CP and low Ornithine, the enzyme Ornithine Transcarbamylase (OTC) is forced to utilize alternative substrates.

-

Reaction: Lysine (abundant in mitochondria) acts as a nucleophile, attacking Carbamoyl Phosphate.[1]

-

Kinetics: OTC has a

for Lysine that is orders of magnitude higher than for Ornithine.[1] Thus, this reaction is negligible under normal conditions but becomes significant during the intramitochondrial ornithine starvation of HHH syndrome.[1] -

Product: 2-Amino-6-ureidohexanoic acid (Homocitrulline).[1][4][5]

Downstream Metabolism (The Fate)

Homocitrulline is not a dead-end metabolite.[1] It can be exported to the cytosol and processed by cytosolic urea cycle enzymes, albeit with reduced catalytic efficiency (

-

Argininosuccinate Synthetase (ASS1): Condenses Homocitrulline + Aspartate

Homoargininosuccinate .[1] -

Argininosuccinate Lyase (ASL): Cleaves Homoargininosuccinate

Fumarate + Homoarginine .[1] -

Arginase (ARG1): Can hydrolyze Homoarginine

Urea + Lysine (completing the "Lysine Cycle"), though this step is very slow.[1]

Pathway Visualization

The following diagram illustrates the deviation from the standard urea cycle in the presence of ORNT1 dysfunction.

Caption: Mechanistic formation of Homocitrulline via OTC promiscuity during mitochondrial ornithine depletion (HHH Syndrome).[1]

Experimental Protocols

Protocol: LC-MS/MS Separation of Citrulline and Homocitrulline

Challenge: Homocitrulline (

Materials:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Kinetex HILIC 2.6µm).[1][6]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][6]

Workflow:

-

Sample Prep: Protein precipitation using Methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

-

Gradient:

-

MS/MS Transitions (SRM):

-

Validation Criteria: Retention time difference must be

min. Homocitrulline typically elutes after Citrulline on HILIC due to increased hydrophobicity of the extra methylene group.[1]

Protocol: Enzymatic Assay for OTC Promiscuity

Objective: To demonstrate the formation of Homocitrulline by OTC using Lysine as a substrate.

-

Enzyme Source: Recombinant human OTC or liver homogenate.[1]

-

Reaction Mix:

-

Incubation: 37°C for 30 minutes.

-

Termination: Add 20% Trichloroacetic acid (TCA).

-

Detection: Colorimetric assay (Archibald method) is non-specific (detects ureido group).[1] Must use LC-MS/MS (Protocol 4.1) to confirm the product is Homocitrulline and not Citrulline (from trace ornithine contamination).

Clinical & Therapeutic Implications

Diagnostic Utility[1]

-

HHH Syndrome: The "Metabolic Triad" for diagnosis is:

Therapeutic Management

Understanding the role of Homocitrulline aids in therapy design for HHH syndrome:

-

Ornithine Supplementation: Paradoxical? No. High dose Ornithine can force entry into mitochondria via low-affinity secondary transporters, restoring the proper OTC substrate and reducing Homocitrulline formation.[1]

-

Creatine Supplementation: Required because accumulated cytosolic ornithine inhibits AGAT (the first enzyme in creatine synthesis), leading to secondary creatine deficiency.[1]

References

-

Camacho, J. A., et al. (1999).[1] "Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome is caused by mutations in a gene encoding a mitochondrial ornithine transporter."[1] Nature Genetics.[1][10] Link

-

Valle, D., & Simell, O. (2001).[1] "The Hyperornithinemias." The Metabolic and Molecular Bases of Inherited Disease. Link

-

Davids, M., et al. (2012).[1] "Homoarginine is a substrate for argininosuccinate synthetase: evidence for a 'lysine-urea cycle'."[1] Journal of Inherited Metabolic Disease. Link

-

Demerdash, F. M., et al. (2002).[1] "Homocitrulline production from lysine by ornithine transcarbamylase."[1] Biochimica et Biophysica Acta. Link

-

Nakatani, T., et al. (2020).[1] "LC-MS/MS analysis of citrulline and homocitrulline." Journal of Chromatography B. Link

Sources

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. minifraglibrary.com [minifraglibrary.com]

- 5. Showing Compound Homocitrulline (FDB022178) - FooDB [foodb.ca]

- 6. bevital.no [bevital.no]

- 7. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Homoarginine and Progression of Chronic Kidney Disease: Results from the Mild to Moderate Kidney Disease Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ionization Thermodynamics of 2-Amino-6-ureidohexanoic Acid (Homocitrulline)

Topic: Ionization Thermodynamics and Characterization of 2-Amino-6-ureidohexanoic Acid (Homocitrulline) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-Amino-6-ureidohexanoic acid, commonly known as Homocitrulline , is a non-proteinogenic amino acid structurally analogous to Citrulline, differing only by the addition of a single methylene unit in the side chain.[1][2] While often overshadowed by Citrulline in nitric oxide metabolism, Homocitrulline has emerged as a critical biomarker in rheumatoid arthritis (RA) and urea cycle disorders.

This guide provides a rigorous analysis of the ionization behavior of Homocitrulline. Unlike basic amino acids (e.g., Lysine, Arginine), the side-chain ureido group of Homocitrulline remains neutral across the physiological pH range. Understanding this "zwitterionic-only" character is essential for developing separation protocols (HPLC, CE), formulating pharmaceutical salts, and elucidating the mechanisms of carbamylation-derived autoimmunity.

Structural Identity & Chemical Classification

To accurately model ionization, one must first define the structural constraints of the molecule.

-

Molecular Formula:

[2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Precursor Relationship: Homocitrulline is the carbamylated derivative of Lysine .[2] This distinguishes it from Citrulline, which is the deiminated derivative of Arginine.[5]

The Ureido Anomaly

The defining feature of Homocitrulline is the

Ionization Constants ( ) and Thermodynamics

The ionization profile of Homocitrulline is governed by its

Table 1: Physicochemical Constants of Homocitrulline vs. Analogs

| Parameter | Homocitrulline | Citrulline (Analog) | Lysine (Precursor) |

| 2.30 – 2.40 | 2.43 | 2.18 | |

| 9.40 – 9.60 | 9.41 | 8.95 | |

| None (Neutral) | None (Neutral) | 10.53 (Basic) | |

| Isoelectric Point (pI) | ~5.95 | 5.92 | 9.74 |

| Physiological Charge (pH 7.4) | 0 (Zwitterion) | 0 (Zwitterion) | +1 (Cation) |

*Values derived from structural homology and potentiometric data of ureido-amino acids. The methylene insertion in Homocitrulline exerts a negligible inductive shift compared to Citrulline.

Thermodynamic Species Distribution

At physiological pH (7.4), Homocitrulline exists almost exclusively (>99%) as a zwitterion .

-

pH < 2.0: Cationic form (

protonated, -

pH 2.4 – 9.4: Zwitterionic form (

deprotonated, -

pH > 9.6: Anionic form (

deprotonated,

[5][6]

Isoelectric Point (pI) Calculation

Because the side chain is non-ionizable, the isoelectric point is calculated as the arithmetic mean of the two backbone dissociation constants. This is a critical deviation from its precursor, Lysine.

Using the consensus values:

Significance:

-

Electrophoretic Mobility: At pH 6.0, Homocitrulline will not migrate, whereas Lysine (pI 9.74) will migrate rapidly toward the cathode. This charge difference is the basis for separating carbamylated proteins from native proteins.

-

Solubility: Solubility is lowest at the pI. Formulation of Homocitrulline for research or therapeutic use should avoid pH ~6.0 to prevent precipitation, preferring slightly acidic (pH 4) or basic (pH 8) buffers.

Experimental Determination Protocol

To empirically validate the

Protocol: Micro-Potentiometric Titration

Objective: Determine precise

Reagents:

-

Analyte: 2-Amino-6-ureidohexanoic acid (>98% purity).

-

Titrant: 0.1 M NaOH (standardized against KHP).

-

Background Electrolyte: 0.1 M KCl (to maintain ionic strength).

-

Inert Gas: Nitrogen or Argon (high purity).

Workflow:

-

Preparation: Dissolve 0.5 mmol of Homocitrulline in 50 mL of degassed 0.1 M KCl.

-

Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (ensuring full protonation).

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

-

Data Acquisition: Record pH after stabilization at each step.

-

Analysis: Plot pH vs. Volume. The first inflection point represents the neutralization of excess HCl. The subsequent buffer regions correspond to

and

Pharmaceutical & Biological Implications[7]

Carbamylation vs. Citrullination

The distinction between Homocitrulline and Citrulline is vital in immunology.

-

Citrullination: Enzymatic conversion of Arginine by PAD enzymes.[5][6]

-

Carbamylation: Non-enzymatic reaction of Lysine with cyanate (derived from urea or smoking).[1][2]

-

Impact: Both modifications result in the loss of a positive charge (Lys/Arg

Neutral Ureido). This alters the protein's isoelectric point, potentially unfolding the protein and exposing "cryptic" epitopes that trigger autoantibodies in Rheumatoid Arthritis (Anti-Carbamylated Protein Antibodies - AMPA).

Drug Formulation (Salt Selection)

Because Homocitrulline is zwitterionic at pH 7, it has poor membrane permeability compared to uncharged lipophilic drugs. However, it can form salts at extreme pHs.

-

Anionic Salts: At pH > 10, it forms salts with bases (e.g., Sodium Homocitrullinate).

-

Cationic Salts: At pH < 2, it forms salts with acids (e.g., Homocitrulline Hydrochloride).

-

Stability: The ureido group is susceptible to hydrolysis at high temperatures in strong acid/base, degrading back to Lysine and

. Protocols requiring acid hydrolysis (e.g., for amino acid analysis) often destroy Homocitrulline, converting it to Lysine, which can lead to false negatives in biological assays. ** Enzymatic digestion (Proteinase K)** is required for analysis.[6]

References

-

Chemical Identity & Structure: PubChem.[7] Homocitrulline (Compound).[1][2][4][6][8] National Library of Medicine. [Link]

-

Carbamylation Mechanism: Shi, J., et al. (2014). Carbamylation of lysine residues in proteins: A non-enzymatic post-translational modification associated with inflammation and renal disease. Kidney International. [Link]

- pKa and Titration Methodology: Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag. (Standard reference for potentiometric protocols).

-

Biological Relevance (RA): Trouw, L. A., et al. (2012). Anti-carbamylated protein antibodies in rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

-

Isoelectric Point Calculation: Master Organic Chemistry. Isoelectric Points of Amino Acids. [Link]

Sources

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline [biosyn.com]

- 3. (S)-2-Amino-6-ureido-hexanoic acid, CAS No. 1190-49-4 - iChemical [ichemical.com]

- 4. Homocitrulline | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Citrullination – Blog pi [protpi.ch]

- 6. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]

- 7. 6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Amino-6-ureidohexanoic Acid (L-Citrulline): A Technical Guide for Drug Development

Executive Summary

2-Amino-6-ureidohexanoic acid , commonly known as Citrulline , is a non-proteinogenic

In drug development, Citrulline has transitioned from a simple metabolic intermediate to a high-value biomarker. Its quantification is the gold standard for assessing functional enterocyte mass in short bowel syndrome, and its post-translational presence (citrullination) is the primary autoantigenic target in Rheumatoid Arthritis (RA). This guide provides the chemical identifiers, metabolic context, and validated analytical protocols required for high-integrity research.

Part 1: Chemical Identity & Stereochemical Precision

For pharmaceutical applications, distinguishing between the biologically active L-isomer and the racemic mixture is critical. The CAS number 372-75-8 refers specifically to L-Citrulline , the form synthesized by the enzyme ornithine transcarbamylase (OTC).

Table 1: Chemical Identifiers and Properties

| Identifier / Property | Value | Notes |

| Common Name | L-Citrulline | Derived from Citrullus (watermelon) |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)pentanoic acid | Also: 2-Amino-6-ureidohexanoic acid |

| CAS Number | 372-75-8 | Specific to the L-isomer (Bioactive) |

| CAS Number (Racemate) | 59-92-7 | DL-Citrulline (Synthetic standard) |

| Molecular Formula | ||

| Molecular Weight | 175.19 g/mol | |

| pKa Values | Zwitterionic at physiological pH | |

| Solubility | Water: Highly soluble (>200 g/L) | Insoluble in methanol/ethanol |

| SMILES | NC(CCCNC(N)=O)C(O)=O | Useful for cheminformatics/docking |

| InChI Key | RHGKLRLOHDJJDR-UHFFFAOYSA-N | Standard unique identifier |

Part 2: Biosynthetic Context & Mechanism

Citrulline operates at the intersection of nitrogen disposal and signaling. In the Urea Cycle , it acts as a carrier of waste nitrogen from the mitochondria to the cytosol. In the NO Cycle , it is the byproduct of Arginine conversion to Nitric Oxide by Nitric Oxide Synthase (NOS).[1][2]

Mechanism of Action[7][8][9]

-

Urea Cycle (Hepatic): Ornithine + Carbamoyl Phosphate

Citrulline. This reaction occurs in the mitochondrial matrix. Citrulline is then exported to the cytosol.[3] -

NO Cycle (Endothelial/Macrophage): Arginine

NO + Citrulline. Citrulline is recycled back to Arginine via Argininosuccinate Synthase (ASS) and Lyase (ASL), ensuring sustained NO production.[1]

Visualization: The Citrulline-NO-Urea Nexus

Figure 1: The dual role of Citrulline in the Urea Cycle (ammonia clearance) and NO Cycle (vasodilation).[1][4] Note that Citrulline recycling is essential for sustained NO production.

Part 3: Analytical Workflows (LC-MS/MS)

Quantifying Citrulline is challenging due to its high polarity and poor retention on standard C18 columns. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is the industry standard for polar metabolites.

Protocol: Plasma Citrulline Quantification

Objective: Accurate quantification of L-Citrulline in human plasma to assess enterocyte mass or urea cycle disorders.[5]

1. Sample Preparation (Protein Precipitation)

-

Rationale: Citrulline is endogenous. Organic solvent precipitation removes proteins while maintaining Citrulline solubility.

-

Step 1: Aliquot

of plasma into a 96-well plate. -

Step 2: Add

of Acetonitrile containing 0.1% Formic Acid and internal standard (e.g., -

Step 3: Vortex vigorously for 2 minutes. Centrifuge at

for 10 minutes at -

Step 4: Transfer

of supernatant to a fresh plate. Do not evaporate, as HILIC requires organic solvent loading.

2. Chromatographic Conditions (HILIC)

-

Column: Kinetex HILIC or Acquity BEH Amide (

, -

Mobile Phase A:

Ammonium Formate in Water ( -

Mobile Phase B: Acetonitrile with

Formic Acid.[6] -

Gradient: Start at 90% B. Ramp to 50% B over 4 minutes. Re-equilibrate at 90% B for 2 minutes.

-

Causality: High initial organic content (90% B) forces the polar Citrulline into the water layer on the silica surface, ensuring retention.

3. Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |

| L-Citrulline | 176.1 | 159.1 | 12 | Quantifier (Loss of |

| L-Citrulline | 176.1 | 113.1 | 18 | Qualifier (Loss of |

| 183.1 | 166.1 | 12 | Internal Standard |

Visualization: Analytical Decision Logic

Figure 2: Step-wise workflow for Citrulline quantification using HILIC-MS/MS.

Part 4: Clinical & Research Applications (Citrullination)[11]

In drug development, "Citrulline" often refers not just to the free amino acid, but to the citrullinated residue within proteins. This Post-Translational Modification (PTM) is the central mechanism in the pathology of Rheumatoid Arthritis (RA) .

The PAD Enzyme Mechanism

The enzyme Peptidylarginine Deiminase (PAD) converts positively charged Arginine residues within a protein into neutral Citrulline residues.[7][8][9][10]

-

Reaction:

. -

Consequence: The loss of positive charge alters protein folding (e.g., Vimentin, Fibrinogen), creating "neo-epitopes" that the immune system recognizes as foreign.

-

Biomarker: Anti-Citrullinated Protein Antibodies (ACPA/Anti-CCP) are highly specific diagnostic markers for RA.

Visualization: Pathological Citrullination[7][9]

Figure 3: The conversion of Arginine to Citrulline by PAD enzymes triggers autoimmune responses in genetically susceptible individuals.

References

-

PubChem. (n.d.). Citrulline (Compound).[1][11][6][7][8][3][9][12][13] National Library of Medicine. Retrieved from [Link]

-

Curis, E., et al. (2005). "Citrulline and the gut." Current Opinion in Clinical Nutrition & Metabolic Care. Retrieved from [Link]

-

Schellekens, G. A., et al. (1998). "Citrulline is an essential constituent of antigenic determinants recognized by rheumatoid arthritis-specific autoantibodies." Journal of Clinical Investigation. Retrieved from [Link]

- Cylwik, D., et al. (2005). "Non-protein amino acids in the pathophysiology of human diseases." Biochemical and Biophysical Research Communications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-citrulline: the underrated amino acid for performance and health [vita-world24.de]

- 3. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]

- 4. lifetein.com [lifetein.com]

- 5. Development of high-throughput HILIC-MS/MS methodology for plasma citrulline determination in multiple species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. bevital.no [bevital.no]

- 7. researchgate.net [researchgate.net]

- 8. Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Peptidylarginine deiminase enzymes and citrullinated proteins in female reproductive physiology and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. repository.lboro.ac.uk [repository.lboro.ac.uk]

metabolic fate of 2-Amino-6-ureidohexanoic acid in mammalian cells

The Metabolic Fate of 2-Amino-6-ureidohexanoic Acid (Citrulline) in Mammalian Systems[1][2][3][4]

Executive Summary & Chemical Identity

2-Amino-6-ureidohexanoic acid , systematically known as Citrulline , is a non-proteinogenic

-

Nitrogen Disposal: The Urea Cycle (Hepatic).[5]

-

Signaling Regulation: The Citrulline-NO Cycle (Endothelial/Immune).[1]

-

Systemic Arginine Homeostasis: The Intestinal-Renal Axis.[1]

This guide details the molecular mechanisms governing citrulline's transport, enzymatic conversion, and analytical quantification in research and drug development contexts.[1]

Cellular Transport & Compartmentalization

The metabolic fate of citrulline is dictated by its ability to cross membrane barriers. Since citrulline metabolism spans the mitochondria and cytosol, specific transporters are the gatekeepers of its fate.[1]

Mitochondrial-Cytosolic Exchange

In the urea cycle, citrulline is synthesized in the mitochondrial matrix by Ornithine Transcarbamylase (OTC) . It must exit to the cytosol for further metabolism.[1]

-

Mechanism: Obligate antiporter.[1] It exports mitochondrial citrulline to the cytosol in exchange for cytosolic ornithine entering the matrix.

-

Pathology: Defects in SLC25A15 lead to HHH syndrome (Hyperornithinemia-Hyperammonemia-Homocitrullinuria), trapping citrulline precursors in the cytosol and preventing urea synthesis.[1][8]

Plasma Membrane Uptake

Cells that utilize circulating citrulline (e.g., proximal tubule cells, endothelial cells) require active uptake.[1]

-

SLC7A5 (LAT1): High-affinity transport, particularly upregulated in cancer cells and under arginine-deprived conditions.[1]

-

SLC6A14 (ATB

): Broad-specificity, Na -

System N (SLC38A3): Involved in glutamine/citrulline exchange in the kidney.

Core Metabolic Pathways

The "fate" of citrulline in mammalian cells is almost exclusively its conversion to Argininosuccinate . There are no known mammalian pathways for the direct oxidation or catabolism of the citrulline carbon skeleton without prior conversion to arginine.[1]

Fate 1: The Urea Cycle (Hepatic)

In hepatocytes, citrulline functions as a carrier of waste nitrogen.[2][5]

-

Synthesis: Ornithine + Carbamoyl Phosphate

Citrulline (Mitochondria). -

Translocation: Citrulline moves to Cytosol via SLC25A15.

-

Condensation (The Fate): Citrulline + Aspartate + ATP

Argininosuccinate + AMP + PP -

Resolution: Argininosuccinate

Arginine + Fumarate.

Fate 2: The Citrulline-NO Cycle (Vascular/Immune)

In endothelial cells and macrophages, citrulline is a byproduct of Nitric Oxide (NO) signaling and is recycled to sustain the signal.

-

Origin: Arginine

NO + Citrulline . -

Recycling: Citrulline is rapidly reconverted to Argininosuccinate by co-localized ASS1, then to Arginine by ASL.

-

Significance: This "short circuit" allows cells to maintain high intracellular arginine pools for NO production despite low extracellular arginine.

Fate 3: The Intestinal-Renal Axis (Systemic)

This is the primary route for endogenous arginine synthesis.[1]

-

Enterocytes: Synthesize Citrulline from Glutamine/Proline but lack ASS1 activity. Fate: Release into the portal vein.

-

Kidney (Proximal Tubule): Uptakes Citrulline from blood. High expression of ASS1 and ASL. Fate: Conversion to Arginine, which is released into systemic circulation.[1][13]

Pathway Visualization

The following diagram illustrates the compartmentalized fate of Citrulline, highlighting the critical role of ASS1 and the transport mechanisms.

Caption: Compartmentalized metabolism of Citrulline. Key fate is cytosolic conversion to Argininosuccinate via ASS1.

Experimental Protocols

To validate the metabolic fate of Citrulline in your specific cell model, use the following self-validating protocols.

Protocol A: LC-MS/MS Quantification of Citrulline Flux

Objective: Quantify intracellular Citrulline and its conversion product, Argininosuccinate.[1]

Methodology:

-

Sample Prep:

-

Lyse cells in 80% Methanol/Water (-80°C) containing internal standards (

C-Citrulline). -

Vortex 10 min, Centrifuge 15,000 x g for 10 min at 4°C.

-

Collect supernatant; dry under N

stream; reconstitute in 0.1% Formic Acid.

-

-

Chromatography (HILIC Mode):

-

Mass Spectrometry (MRM Transitions):

-

Operate in Positive Electrospray Ionization (ESI+) mode.

-

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Citrulline | 176.1 | 70.1 | 25 | 20 |

| Citrulline (Qual) | 176.1 | 113.1 | 25 | 15 |

| Argininosuccinate | 291.1 | 70.1 | 30 | 25 |

| Arginine | 175.1 | 70.1 | 28 | 20 |

Self-Validation:

-

The ratio of the Quant/Qual transitions (e.g., 70.1/113.1 for Citrulline) must remain constant (

15%) between standards and biological samples to ensure peak purity.

Protocol B: N-Citrulline Isotope Tracing

Objective: Confirm the specific fate of Citrulline nitrogen into Arginine/Urea vs. Protein synthesis (control).

-

Media Prep: Culture cells in customized DMEM lacking Arginine and Citrulline.

-

Pulse: Add [Uureido-

N]-Citrulline (100 -

Extraction: Harvest polar metabolites as per Protocol A.

-

Analysis: Monitor mass shifts.

-

Citrulline (M+1): 177.1

71.1. -

Argininosuccinate (M+1): 292.1

71.1. -

Arginine (M+1): 176.1

71.1.

-

-

Interpretation:

-

Appearance of M+1 Arginine confirms ASS1/ASL activity.[1]

-

Lack of M+1 label in total protein hydrolysate confirms Citrulline is not directly incorporated into proteins (tRNA charging check).

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Biological Relevance |

| Molecular Weight | 175.19 g/mol | Small, polar molecule.[1] |

| Plasma Concentration | 25–40 | Biomarker for functional gut mass.[1] |

| ASS1 | ~10–40 | Physiological levels are near |

| Intracellular Half-life | < 5 minutes | Rapidly converted to Arginine in ASS1+ cells.[1] |

| Primary Transporter | SLC25A15 (Mito), SLC7A5 (Cell) | Critical bottlenecks for metabolism. |

References

-

Curis, E., et al. (2005).[1] "Almost all about citrulline in mammals." Amino Acids.[1][5][13][14][15][16][17][18] Link

-

Husson, A., et al. (2003).[1] "Argininosuccinate synthetase: from the gene to the physiology and pathology." European Journal of Biochemistry.[1] Link

-

Palmieri, F. (2014).[1] "The mitochondrial transporter family (SLC25): physiological and pathological implications." Pflügers Archiv. Link

-

Cynober, L. (2002).[1] "Citrulline: just a biomarker or a conditional amino acid?" Clinical Nutrition. Link

-

Wijnands, K. A., et al. (2015).[1] "Citrulline a more suitable substrate than arginine to restore NO production and the microcirculation during endotoxemia." PLoS One. Link

Sources

- 1. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bevital.no [bevital.no]

- 3. researchgate.net [researchgate.net]

- 4. Almost all about citrulline in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel mutation in the SLC25A15 gene in a Turkish patient with HHH syndrome: Functional analysis of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASS1 | Rupa Health [rupahealth.com]

- 10. Two Hypomorphic Alleles of Mouse Ass1 as a New Animal Model of Citrullinemia Type I and Other Hyperammonemic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citrulline: Modulation on Protein Synthesis, Intestinal Homeostasis and Antioxidant Status [austinpublishinggroup.com]

- 12. Frontiers | Functional identification of two novel variants and a hypomorphic variant in ASS1 from patients with Citrullinemia type I [frontiersin.org]

- 13. nvkc.nl [nvkc.nl]

- 14. bevital.no [bevital.no]

- 15. Distribution of hypusine, N 6 -(4-amino-2-hydroxybutyl)-2,6-diaminohexanoic acid, in mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. biorxiv.org [biorxiv.org]

Crystal Structure Analysis of 2-Amino-6-ureidohexanoic Acid: Crystallographic Profiling and Mechanistic Implications

Executive Summary

2-Amino-6-ureidohexanoic acid, commonly known as L-homocitrulline, is a non-proteinogenic amino acid characterized by a terminal ureido group[1]. It serves as a critical biomarker for urea cycle disorders and acts as a key neo-epitope in rheumatoid arthritis (RA) driven by myeloperoxidase-mediated carbamylation[1]. This technical guide provides an in-depth analysis of its crystal structure, detailing the crystallographic parameters, hydrogen-bonding networks, and the rigorous, self-validating methodologies required for its structural elucidation.

Biochemical Context and Mechanistic Biology

Homocitrulline is structurally homologous to citrulline but contains an additional methylene group in its aliphatic side chain[1]. In mammalian biology, it is primarily generated as a post-translational modification through the carbamylation of lysine residues[1]. During periods of inflammation or renal failure, the enzyme myeloperoxidase (MPO) converts thiocyanate into cyanate[1]. The cyanate subsequently reacts with the

Biochemical pathway of lysine carbamylation forming homocitrulline.

Crystallographic Profiling and Structural Parameters

To elucidate the spatial conformation of 2-amino-6-ureidohexanoic acid, researchers rely on single-crystal X-ray diffraction. A fundamental challenge in amino acid crystallography is their zwitterionic nature, which often drives rapid precipitation into microcrystalline powders unsuitable for diffraction.

Causality in Experimental Design: To overcome this physical barrier, the amino acid is crystallized as a hydrochloride salt (L-homocitrulline hydrochloride)[2]. Protonating the carboxylate or amino group disrupts the native zwitterionic hydrogen-bonding network, altering the packing forces and allowing the slow, thermodynamically controlled growth of large, well-ordered single crystals[2].

The crystal structure of L-homocitrulline hydrochloride reveals an orthorhombic crystal system with a

Table 1: Crystallographic Data Comparison [2]

| Parameter | L-Homocitrulline Hydrochloride | L-Citrulline Hydrochloride |

|---|

| Chemical Formula |

Experimental Workflow: Crystallization and X-Ray Diffraction

The following step-by-step methodology outlines a self-validating protocol for the structural elucidation of L-homocitrulline.

Step 1: Sample Preparation and Purity Validation

-

Action: Dissolve high-purity 2-amino-6-ureidohexanoic acid in an aqueous solution of 1M HCl.

-

Self-Validation: Analyze the starting solution via LC-MS to confirm the integrity of the ureido group and ensure no hydrolytic degradation has occurred prior to crystallization.

Step 2: Thermodynamically Controlled Crystallization

-

Action: Subject the solution to slow evaporation at a constant temperature of 25°C in a vibration-free environment.

-

Causality: Slow evaporation ensures that molecules have sufficient time to orient into the lowest-energy lattice configuration, preventing kinetic trapping and amorphous precipitation.

-

Self-Validation: Inspect the resulting crystals under a polarized light microscope. The presence of uniform birefringence confirms the formation of a single crystal rather than a twinned or polycrystalline aggregate.

Step 3: X-Ray Data Collection

-

Action: Mount a crystal of optimal dimensions (e.g., 0.1 x 0.1 x 0.2 mm) onto a goniometer head. Collect three-dimensional diffraction data using Cu K

radiation.

Step 4: Structure Solution and Refinement

-

Action: Solve the phase problem using direct methods or Patterson syntheses, and refine the atomic coordinates using full-matrix least-squares methods.

-

Self-Validation: The refinement must minimize the discrepancy between the observed and calculated structure factors. Convergence to an R-factor of < 0.07 (e.g., 0.069 for L-homocitrulline HCl) self-validates the accuracy of the atomic model and confirms that the assigned electron density maps are structurally sound[2].

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Hydrogen Bonding Network and Conformational Analysis

The structural stability of the 2-amino-6-ureidohexanoic acid crystal lattice is heavily dependent on a robust three-dimensional hydrogen-bonding network[2]. In the hydrochloride salt, the protonated

Crucially, the terminal ureido group (

Implications for Drug Development and Biomarker Assays

The precise crystallographic mapping of 2-amino-6-ureidohexanoic acid provides foundational data for drug development professionals. Because homocitrulline is a structural homologue of citrulline, understanding its exact spatial dimensions allows for the rational design of highly specific diagnostic immunoassays[1]. By leveraging the atomic coordinates and hydrogen-bonding angles derived from X-ray crystallography, scientists can engineer synthetic peptides that mimic the homocitrullinated neo-epitopes, thereby improving the sensitivity and specificity of screening tools for rheumatoid arthritis and urea cycle metabolic disorders[1].

References

-

Ashida T, Funakoshi K, Tsukihara T, Ueki T, Kakudo M. "The crystal structures of L-citrulline hydrochloride and L-homocitrulline hydrochloride." IUCr Journals, 1972. 2

-

"Homocitrulline." Bio-Synthesis, 2014.1

Sources

Methodological & Application

Advanced HPLC and LC-MS/MS Methodologies for the Detection of 2-Amino-6-ureidohexanoic Acid (Homocitrulline)

Application Note & Protocol Guide Target Audience: Analytical Chemists, Core Facility Managers, and Translational Researchers.

Introduction & Biological Context

In the realm of amino acid analysis, precision in nomenclature and structural understanding is paramount. 2-Amino-6-ureidohexanoic acid —commonly known as Homocitrulline (HCit) —is frequently confused with its lower homolog, citrulline (2-amino-5-ureidopentanoic acid). While citrulline is a standard urea cycle intermediate, homocitrulline is one methylene group longer and serves a vastly different biological role [1][1].

Homocitrulline is the primary carbamylation-derived product (CDP) formed when isocyanic acid (derived from urea dissociation or myeloperoxidase activity) covalently binds to the

The Analytical Challenge

Detecting 2-Amino-6-ureidohexanoic acid poses two distinct chromatographic challenges:

-

Lack of a Chromophore/Fluorophore: The molecule absorbs poorly in the UV range, rendering direct UV detection insensitive and prone to matrix interference.

-

Extreme Polarity: As a highly polar amino acid, underivatized HCit exhibits virtually zero retention on standard C18 reversed-phase (RP) columns, eluting in the void volume where severe ion suppression from salts and phospholipids occurs.

Figure 1: Biological pathway of 2-Amino-6-ureidohexanoic acid (Homocitrulline) formation via protein carbamylation.

Analytical Strategy Selection (The "Why")

Strategy A: HILIC-LC-MS/MS (The Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for underivatized HCit. Causality: HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on the stationary phase (e.g., silica or amide). Because HILIC utilizes highly organic mobile phases (typically >70% Acetonitrile), it dramatically enhances electrospray ionization (ESI) efficiency in the mass spectrometer compared to highly aqueous reversed-phase gradients [3][3].

Strategy B: Pre-column Derivatization with RP-HPLC-FLD

For laboratories lacking tandem mass spectrometry, pre-column derivatization with o-phthalaldehyde (OPA) followed by Fluorescence Detection (FLD) is highly robust. Causality: OPA reacts rapidly and specifically with the primary

Figure 2: Decision matrix and workflow for the chromatographic analysis of 2-Amino-6-ureidohexanoic acid.

Quantitative Data & Method Comparison

Table 1: Comparison of Analytical Modalities for Homocitrulline

| Parameter | HILIC-LC-MS/MS | RP-HPLC-FLD (OPA Derivatization) |

| Target Analyte State | Underivatized | Isoindole Derivative |

| Column Chemistry | Amide or Bare Silica (e.g., 1.7 µm) | C18 or C8 (e.g., 3.0 µm) |

| Limit of Detection (LOD) | ~0.05 - 0.1 µM | ~0.5 - 1.0 µM |

| Run Time | 5 - 8 minutes | 20 - 30 minutes |

| Sample Prep Complexity | Low (Direct crash & shoot) | Moderate (Strict timing required) |

| Primary Advantage | Highest specificity; multiplexing capability | Accessible instrumentation; low cost |

Experimental Protocols

Protocol A: HILIC-LC-MS/MS for Total Homocitrulline in Tissue/Serum

Note: Because HCit is largely protein-bound in vivo, acid hydrolysis is required to measure the total carbamylation load. A known artifact of 6M HCl hydrolysis is the partial conversion (~28%) of HCit back to lysine [5][5]. Therefore, spiking a stable isotope internal standard (e.g.,

Step-by-Step Methodology:

-

Hydrolysis: Transfer 50 µL of serum or 10 mg of homogenized tissue into a 2 mL glass ampoule. Add 500 µL of 6M HCl containing 5 µM of

-homocitrulline. Seal the ampoule under vacuum and incubate at 110°C for 18 hours. -

Evaporation: Open the ampoule and evaporate the hydrolysate to complete dryness under a gentle stream of nitrogen at 60°C to remove all HCl.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 125 mM Ammonium Formate. Vortex for 10 minutes and centrifuge at 12,000 × g for 5 minutes at 4°C.

-

Dilution: Dilute the supernatant 1:10 with Mobile Phase B (Acetonitrile) prior to injection to ensure HILIC compatibility.

-

LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (e.g., Waters ACQUITY BEH Amide, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

Table 2: HILIC Gradient Program Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid

| Time (min) | Flow Rate (mL/min) | % A (Aqueous) | % B (Organic) |

| 0.0 | 0.40 | 5 | 95 |

| 1.0 | 0.40 | 5 | 95 |

| 4.0 | 0.40 | 45 | 55 |

| 5.0 | 0.40 | 45 | 55 |

| 5.1 | 0.40 | 5 | 95 |

| 8.0 | 0.40 | 5 | 95 (Re-equilibration) |

MS Parameters (Positive ESI):

-

HCit MRM Transition: m/z 190.1

144.1 (Quantifier) / 127.1 (Qualifier). -

System Suitability: The %RSD of the internal standard peak area across all QC injections must be

5.0%.

Protocol B: RP-HPLC-FLD with Pre-Column OPA Derivatization

This protocol is optimized for measuring free 2-Amino-6-ureidohexanoic acid in physiological fluids or food matrices (e.g., heated milk).

Step-by-Step Methodology:

-

Protein Precipitation: Mix 100 µL of plasma/milk with 20 µL of 30% sulfosalicylic acid (SSA). Vortex for 30 seconds, incubate at 4°C for 15 minutes, and centrifuge at 12,000 × g for 10 minutes. Collect the supernatant.

-

Derivatization Reagent Preparation: Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.5 mL of HPLC-grade methanol. Add 4.5 mL of 0.4 M Borate buffer (pH 10.0) and 20 µL of 2-mercaptoethanol. Protect from light and use within 48 hours.

-

Automated Derivatization: Program the HPLC autosampler to mix 10 µL of the sample supernatant with 20 µL of the OPA reagent. Allow exactly 2.0 minutes of reaction time at room temperature before injecting 10 µL onto the column. Causality: OPA derivatives are inherently unstable and degrade over time; automated, strictly timed derivatization ensures a self-validating, reproducible system.

-

Chromatographic Separation: Utilize a C18 column (e.g., 4.6 × 150 mm, 3 µm) at 30°C.

Table 3: RP-HPLC Gradient Program Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 6.8) Mobile Phase B: Methanol / Acetonitrile (50:50, v/v)

| Time (min) | Flow Rate (mL/min) | % A (Aqueous) | % B (Organic) |

| 0.0 | 1.00 | 85 | 15 |

| 15.0 | 1.00 | 40 | 60 |

| 20.0 | 1.00 | 0 | 100 |

| 23.0 | 1.00 | 0 | 100 |

| 24.0 | 1.00 | 85 | 15 (Re-equilibration) |

Detection: Fluorescence Detector set to Excitation

References

-

Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS." ResearchGate. 2[2]

-

Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research." ThermoFisher. 3[3]

-

Cunningham, G., et al. "A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism." medRxiv. 4[4]

-

Wageningen University & Research. "Formation of homocitrulline during heating of milk." WUR eDepot. 5[5]

-

Minifraglibrary. "2-Amino-6-ureidohexanoic acid Chemical Properties." Minifraglibrary. 1[1]

Sources

Precision Quantification of 2-Amino-6-ureidohexanoic Acid (L-Citrulline) in Plasma via HILIC-MS/MS

Abstract & Introduction

2-Amino-6-ureidohexanoic acid, commonly known as L-Citrulline , is a non-proteinogenic amino acid that plays a pivotal role in the Urea Cycle and the Nitric Oxide (NO) cycle .[1] Unlike other amino acids, circulating citrulline is derived almost exclusively from enterocytes in the small intestine, making it a critical biomarker for functional enterocyte mass (e.g., in Short Bowel Syndrome or radiation enteropathy) and urea cycle disorders (Citrullinemia).[1][2]

Quantifying Citrulline presents significant bioanalytical challenges due to its high polarity (logP ≈ -3.5) , zwitterionic nature, and low molecular weight (175.19 Da). Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often results in poor retention and co-elution with matrix interferences. While ion-pairing reagents can improve retention, they frequently cause irreversible ion source contamination and signal suppression.

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) protocol. This method ensures adequate retention, separates Citrulline from its isobaric mass neighbor Arginine (differing by ~1 Da), and eliminates the need for time-consuming derivatization.

Biological Context & Metabolic Pathway

Citrulline is a central hub connecting the metabolism of nitrogen and signaling molecules. Understanding this pathway is essential for interpreting quantitative data.

Figure 1: The metabolic centrality of L-Citrulline in the Urea and Nitric Oxide cycles.

Methodological Rationale (The "Why")

HILIC vs. Reversed-Phase (C18)

-

The Problem: On a C18 column, Citrulline elutes near the void volume (

) due to its hydrophilicity. This region is plagued by high salt concentrations and phospholipids from the plasma matrix, leading to severe ion suppression (Matrix Effect). -

The Solution: HILIC uses a polar stationary phase (e.g., bare silica or zwitterionic) with a high-organic mobile phase. Water acts as the "strong" solvent. This retains Citrulline effectively, eluting it away from the suppression zone and enhancing sensitivity due to the high organic content entering the ESI source (better desolvation).

Internal Standard Selection[1]

-

Standard: Use L-Citrulline-d4 or L-Citrulline-d7 .[1]

-

Rationale: Deuterated analogs co-elute with the analyte, experiencing the exact same matrix effects and ionization efficiency variations, thereby self-correcting the quantification.

Experimental Protocol

Materials & Reagents[1][3]

-

Analyte: L-Citrulline (Sigma-Aldrich or equivalent).

-

Internal Standard (IS): L-Citrulline-2,3,3,4,4,5,5-d7 (CDN Isotopes).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

-

Matrix: Human Plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

This method uses a simple "crash" protocol to remove proteins while maintaining high recovery of polar metabolites.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 10 µL of Internal Standard working solution (e.g., 50 µM Citrulline-d7 in water).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Note: The ratio of 1:4 (Plasma:Organic) ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

-

Dilution (Optional but Recommended): Dilute the supernatant 1:1 with Acetonitrile to further improve peak shape on HILIC columns (prevents "solvent mismatch" where too much water in the sample distorts the peak).

LC-MS/MS Conditions

Liquid Chromatography

-

System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).

-

Column: Phenomenex Kinetex HILIC (2.6 µm, 100 Å, 100 x 2.1 mm) or Agilent AdvanceBio HILIC.

-

Column Temp: 30°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Mobile Phases:

-

A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 90 | Initial Hold (Equilibration) |

| 1.0 | 90 | Start Gradient |

| 4.0 | 50 | Elution of Polars |

| 4.1 | 40 | Wash |

| 5.5 | 40 | End Wash |

| 5.6 | 90 | Return to Initial |

| 8.0 | 90 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry

-

System: Triple Quadrupole (QqQ) (e.g., SCIEX 6500+, Thermo Altis).

-

Source: Electrospray Ionization (ESI) – Positive Mode .[3]

-

Spray Voltage: 3500-4500 V.

-

Source Temp: 350-500°C (Compound dependent).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

|---|---|---|---|---|

| L-Citrulline | 176.1 | 159.1 | Quantifier (Loss of NH3) | 15 |

| L-Citrulline | 176.1 | 70.1 | Qualifier | 25 |

| L-Citrulline | 176.1 | 113.1 | Qualifier | 20 |

| Citrulline-d7 (IS) | 183.1 | 166.1 | Quantifier | 15 |

Note: Some protocols use m/z 176 -> 70 as the quantifier.[1][3] However, 176 -> 159 is often more intense but requires good chromatographic separation from interferences. Always verify the S/N ratio in your specific matrix.

Analytical Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow for Citrulline quantification.[1][5][6]

Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)

-

Linearity: 0.5 µM to 500 µM (

). -

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (CV < 20% at LLOQ).

-

Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If difference > 15%, rely heavily on the deuterated IS for compensation.

Troubleshooting Guide

-

Peak Tailing: HILIC is sensitive to sample diluent. Ensure the injected sample contains at least 75% organic solvent (ACN). Injecting a water-rich sample will cause peak distortion.

-

Pressure Fluctuations: HILIC mobile phases (high ACN + buffer) can precipitate salts if the system is not flushed properly. Always flush with 50:50 Water:ACN (no salt) after use.

-

Carryover: Citrulline is polar and "sticky" on metallic surfaces. Use a needle wash of 10% Formic Acid in Water/MeOH (50:50).

References

-

Crenn, P., et al. "Plasma citrulline: A marker of enterocyte mass in villous atrophy-associated small bowel disease." Gastroenterology, 2003.

-

Jones, J.W., et al. "Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome." Analytical and Bioanalytical Chemistry, 2014.[3][7]

-

Demacker, P.N., et al. "Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction." Netherlands Journal of Clinical Chemistry, 2009.[1]

-

Martens-Lobenhoffer, J., et al. "Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by liquid chromatography-mass spectrometry." Clinical Chemistry, 2002.

-

McHale, C., et al. "Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods." HALO Columns Application Note, 2023.

Sources

- 1. nvkc.nl [nvkc.nl]

- 2. Development of high-throughput HILIC-MS/MS methodology for plasma citrulline determination in multiple species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. bevital.no [bevital.no]

- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using 2-Amino-6-ureidohexanoic Acid (Fmoc-Citrulline)

Executive Summary & Strategic Context

The non-proteinogenic amino acid 2-Amino-6-ureidohexanoic acid, commonly known as Citrulline (Cit), has become a cornerstone building block in modern therapeutics. Its primary application lies in the synthesis of protease-cleavable linkers for Antibody-Drug Conjugates (ADCs), specifically the Valine-Citrulline (Val-Cit) dipeptide sequence recognized by the lysosomal enzyme Cathepsin B 1[1]. Additionally, citrulline is heavily utilized in the solid-phase peptide synthesis (SPPS) of cyclic citrullinated peptides (CCPs) to target autoreactive B cells in rheumatoid arthritis2[2].

This application note provides drug development professionals with a comprehensive, self-validating framework for incorporating Fmoc-Cit-OH into complex peptide sequences, detailing the causality behind specific reagent choices and process optimizations.

Mechanistic Insights: The Chemistry of Citrulline in SPPS

Unlike its structural analog arginine, which requires bulky protecting groups (e.g., Pbf) to mask its highly basic guanidino functionality, citrulline’s ureido side chain (

-

Hydrogen Bonding & Aggregation: The exposed ureido groups act as potent hydrogen-bond donors and acceptors. In sequences with multiple citrulline residues, this frequently induces inter-chain aggregation, causing the growing peptide to collapse on the resin. This manifests as sluggish coupling kinetics and incomplete Fmoc deprotection.

-

-Lactam Formation: During the coupling of the amino acid immediately following citrulline, slow reaction rates can allow the ureido nitrogen to nucleophilically attack the activated alpha-carboxyl group, forming a terminating

Causality in Optimization: To outcompete

Quantitative Data: Process Optimization

Selecting the correct incorporation strategy depends on the length of the target peptide and the downstream application. The table below summarizes the empirical performance of various citrulline SPPS strategies.

| Parameter | Standard Fmoc-Cit-OH | Protected Fmoc-Cit(Pbf)-OH | Microwave-Assisted SPPS |

| Coupling Reagent | DIC/Oxyma or HBTU | HATU / DIPEA | DIC / Oxyma |

| Coupling Time | 60 - 120 min | 45 - 60 min | 5 - 10 min (at 75°C) |

| Aggregation Risk | High (H-bonding networks) | Low (Steric shielding) | Low (Thermal disruption) |

| Moderate | Minimal | Minimal | |

| Cost Efficiency | High | Low (Expensive building block) | High |

| Best Application | Short linkers (e.g., Val-Cit) | Complex autoantigen sequences | High-throughput synthesis |

Visualizing the Workflows

Solid-Phase Synthesis of the Val-Cit Precursor

The synthesis of the Fmoc-Val-Cit-OH precursor requires a self-validating workflow to ensure high purity before conjugation to the self-immolative p-aminobenzyl carbamate (PABC) spacer.

Fig 1: Self-validating SPPS workflow for Fmoc-Val-Cit-OH precursor synthesis.

Mechanism of ADC Payload Release

Once the Val-Cit linker is synthesized and conjugated to an antibody and payload, it relies on a specific biological causality for activation. Cathepsin B hydrolyzes the amide bond between Citrulline and PABC, triggering a spontaneous 1,6-elimination that releases the free drug 4[4].